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molecular formula C9H16INO B8228183 8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide

8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide

Cat. No. B8228183
M. Wt: 281.13 g/mol
InChI Key: DEUPUVKRBTXLPK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372875B2

Procedure details

To a stirred solution of N-methylpiperidone (20.0 g, 143.7 mmol) in 150 mL of ether was added dropwise methyliodide (22.4 g, 158.1 mmol) in 100 mL of ether. The exothermic reaction was controlled by the rate of addition of methyl iodide and the mixture was stirred overnight after the addition. The white solid was filtered off by suction and dried in an oven, giving 35.0 g (86.6%) of the title compound.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86.6%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=O.[CH3:9][I:10].CC[O:13][CH2:14][CH3:15]>>[I-:10].[CH3:9][N+:2]1([CH3:1])[CH:7]2[CH2:6][CH2:5][CH:4]1[CH2:3][C:14](=[O:13])[CH2:15]2 |f:3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CN1C(CCCC1)=O
Name
Quantity
22.4 g
Type
reactant
Smiles
CI
Name
Quantity
150 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The exothermic reaction
ADDITION
Type
ADDITION
Details
after the addition
FILTRATION
Type
FILTRATION
Details
The white solid was filtered off by suction
CUSTOM
Type
CUSTOM
Details
dried in an oven

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[I-].C[N+]1(C2CC(CC1CC2)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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